a-d-glucopyranuronic acid
Overview
Description
a-D-glucopyranuronic acid: is a uronic acid derivative of glucose, where the sixth carbon atom is oxidized to a carboxylic acid. It is a significant component of various polysaccharides, including glycosaminoglycans such as hyaluronic acid and chondroitin sulfate. This compound plays a crucial role in the metabolism of microorganisms, plants, and animals, and is involved in the detoxification processes in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Glucose: One common method involves the oxidation of glucose using oxidizing agents such as nitric acid or bromine water. The reaction typically requires controlled conditions to prevent over-oxidation.
Enzymatic Synthesis: Enzymes like glucose dehydrogenase can be used to catalyze the oxidation of glucose to a-D-glucopyranuronic acid under mild conditions.
Industrial Production Methods:
Microbial Fermentation: Certain microorganisms can be engineered to produce this compound through fermentation processes. This method is advantageous due to its sustainability and lower environmental impact.
Chemical Synthesis: Large-scale chemical synthesis involves the use of chemical oxidants and catalysts to convert glucose into this compound. This method is often used in the production of pharmaceuticals and other high-value products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: a-D-glucopyranuronic acid can undergo further oxidation to form glucaric acid.
Reduction: It can be reduced to glucose under specific conditions using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in this compound can be substituted with various functional groups, such as acetyl or methyl groups, to form derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water, and enzymatic oxidants.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Acetic anhydride, methyl iodide, and other alkylating agents.
Major Products:
Glucaric Acid: Formed through oxidation.
Glucose: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex carbohydrates and glycosides.
- Important in the study of carbohydrate chemistry and enzymatic reactions.
Biology:
- Plays a role in the detoxification processes in the liver.
- Involved in the biosynthesis of glycosaminoglycans, which are essential for the structural integrity of tissues.
Medicine:
- Used in the formulation of drug delivery systems, particularly for targeting specific tissues.
- Investigated for its potential in treating liver diseases and other metabolic disorders.
Industry:
- Used in the production of biodegradable polymers and other environmentally friendly materials.
- Employed in the food industry as a stabilizer and thickening agent.
Mechanism of Action
a-D-glucopyranuronic acid exerts its effects primarily through its role in the biosynthesis of glycosaminoglycans and its involvement in detoxification processes. It acts as a precursor for the synthesis of various polysaccharides, which are crucial for maintaining the structural integrity of tissues. In the liver, it conjugates with toxins to form glucuronides, which are then excreted from the body.
Molecular Targets and Pathways:
Glycosaminoglycan Biosynthesis: Involves enzymes like glucuronosyltransferases.
Detoxification Pathways: Involves enzymes like UDP-glucuronosyltransferases.
Comparison with Similar Compounds
D-glucuronic acid: Similar structure but differs in the configuration of the hydroxyl group at the anomeric carbon.
L-glucuronic acid: Enantiomer of D-glucuronic acid.
Galacturonic acid: Similar structure but derived from galactose instead of glucose.
Uniqueness:
- a-D-glucopyranuronic acid is unique due to its specific role in the biosynthesis of glycosaminoglycans and its involvement in detoxification processes. Its ability to form stable conjugates with various toxins makes it particularly valuable in medical and industrial applications.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-WAXACMCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036416 | |
Record name | alpha-D-Glucuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Glucuronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
485 mg/mL | |
Record name | D-Glucuronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70021-34-0 | |
Record name | alpha-D-Glucuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-Glucuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-D-GLUCURONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Y086VB5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Glucuronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
143 - 144 °C | |
Record name | D-Glucuronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of α-D-glucopyranuronic acid?
A: The molecular formula of α-D-glucopyranuronic acid is C6H10O7, and its molecular weight is 194.14 g/mol. []
Q2: What spectroscopic data can be used to characterize α-D-glucopyranuronic acid?
A2: Various spectroscopic techniques are useful for characterization, including:
- NMR Spectroscopy: Provides detailed structural information, including the anomeric configuration and conformation of the pyranose ring. [, , , ]
- Mass Spectrometry: Used to determine the molecular weight and identify fragments, especially when coupled with gas chromatography. []
Q3: Can α-D-glucopyranuronic acid act as a substrate in enzymatic reactions?
A: Yes, α-D-glucopyranuronic acid is a substrate for β-glucuronidase, a lysosomal enzyme. This enzyme hydrolyzes the glycosidic bond, releasing glucuronic acid. [, ]
Q4: Are there any specific enzymes engineered to utilize α-D-glucopyranuronic acid derivatives?
A: Yes, research has explored engineering glycosynthase enzymes, particularly variants derived from the E. coli glucuronidase gene (uidA), to utilize activated α-D-glucopyranuronic acid derivatives for synthesizing specific glucuronides. []
Q5: How does α-D-glucopyranuronic acid interact with other molecules?
A5: The interactions depend on the specific context:
- Enzymatic Reactions: In the case of β-glucuronidase, the enzyme's active site binds to α-D-glucopyranuronic acid, facilitating hydrolysis. []
- Chemical Synthesis: α-D-glucopyranuronic acid derivatives are used in various synthetic reactions, including glycosylation reactions to create glycosidic bonds with other molecules. [, , , ]
Q6: Can α-D-glucopyranuronic acid undergo internal acyl migration?
A: Yes, if esterified, α-D-glucopyranuronic acid can undergo internal acyl migration, leading to the formation of different positional isomers. This process is influenced by factors like pH and temperature. [, , , ]
Q7: What are some applications of α-D-glucopyranuronic acid and its derivatives?
A7: They play significant roles in various areas, including:
- Drug Metabolism: It's a key component of glucuronidation, a major detoxification pathway in the liver that makes drugs more water-soluble for excretion. [, ]
- Glycosaminoglycans: It's a building block for glycosaminoglycans like hyaluronic acid and chondroitin sulfate, crucial components of cartilage and other connective tissues. [, ]
- Bacterial Lipopolysaccharides: Found in the core region of lipopolysaccharides in certain bacteria, playing a role in bacterial structure and interactions with their environment. []
Q8: Is α-D-glucopyranuronic acid used in the development of artificial antigens?
A: Yes, synthetic derivatives of α-D-glucopyranuronic acid, particularly disaccharide units incorporating α-D-glucopyranuronic acid, have been used in the creation of artificial antigens for immunological studies. [, ]
Q9: How is computational chemistry used in studying α-D-glucopyranuronic acid?
A9: Computational methods are valuable for:
- Conformational Analysis: Molecular dynamics simulations help understand the dynamic behavior and preferred conformations of α-D-glucopyranuronic acid and its derivatives in solution. [, ]
- Reaction Mechanism Studies: Investigating the mechanism of enzymatic reactions involving α-D-glucopyranuronic acid, such as the hydrolysis by β-glucuronidase. []
Q10: Are there QSAR models for α-D-glucopyranuronic acid derivatives?
A: While specific QSAR models for α-D-glucopyranuronic acid derivatives weren't explicitly discussed in the provided research, QSAR studies are generally applicable to understand the relationship between the structure of glucuronides and their reactivity, such as the rate of acyl migration. []
Q11: What are some areas for future research on α-D-glucopyranuronic acid?
A11: Several avenues for further investigation exist:
- Expanding the Library of Glycosynthase Mutants: Developing more efficient and selective glycosynthase enzymes for the synthesis of complex α-D-glucopyranuronic acid-containing oligosaccharides. []
- Investigating Structure-Activity Relationships: Deepening the understanding of how modifications to the α-D-glucopyranuronic acid structure influence its biological activity, particularly in the context of drug metabolism and glycosaminoglycan function. [, ]
- Developing Targeted Drug Delivery Systems: Exploring the potential of using α-D-glucopyranuronic acid-based conjugates for targeted drug delivery, leveraging its role in cellular recognition and uptake. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.